

A Technical Guide to the Physical Properties of 2-Iodo-4-methylbenzoic Acid

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Compound of Interest

Compound Name: **2-Iodo-4-methylbenzoic acid**

Cat. No.: **B1587636**

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Abstract

2-Iodo-4-methylbenzoic acid (CAS No. 1829-21-6) is a substituted benzoic acid derivative that serves as a key building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development, is significant. An in-depth understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical properties of **2-Iodo-4-methylbenzoic acid**, details established methodologies for its characterization, and offers insights into the practical implications of these properties for laboratory use.

Chemical Identity and Core Physical Properties

Accurate identification is the foundation of all chemical research. **2-Iodo-4-methylbenzoic acid** is an off-white to light yellow solid at room temperature^[1]. Its fundamental identifiers and key physical properties are summarized below.

Molecular Structure

The structure of **2-Iodo-4-methylbenzoic acid** features a benzene ring substituted with a carboxylic acid group, an iodine atom, and a methyl group. The IUPAC name, **2-iodo-4-**

methylbenzoic acid, precisely defines the ortho-relationship between the iodine and the carboxylic acid, and the para-relationship between the methyl group and the carboxylic acid[2].

Caption: 2D Molecular Structure of **2-Iodo-4-methylbenzoic Acid**.

Summary of Physical Data

The quantitative physical properties are essential for predicting the compound's behavior in various experimental conditions, from reaction setups to purification and storage.

Property	Value	Source
CAS Number	1829-21-6	[1][2][3]
Molecular Formula	C ₈ H ₇ IO ₂	[1][4][5]
Molecular Weight	262.05 g/mol	[2][5]
Appearance	Off-white to light yellow solid	[1]
Melting Point	134-136 °C	[1]
Boiling Point	335.2 ± 30.0 °C (Predicted)	[1]
pKa	3.03 ± 0.10 (Predicted)	[1]
InChI Key	WNVUYAMRIXEZAT- UHFFFAOYSA-N	[2][5]

Solubility and Handling

Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical evidence from analytical procedures provides valuable insights. The compound's solubility in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) is confirmed by its use in NMR spectroscopy[5]. As a carboxylic acid, it is expected to exhibit slight solubility in aqueous bases through deprotonation to form the more soluble carboxylate salt.

Storage and Stability

For maintaining chemical integrity, **2-Iodo-4-methylbenzoic acid** should be stored in a dry, dark environment at temperatures between 2-8°C[1][2]. It should be kept in a tightly sealed container to prevent moisture absorption and degradation[2].

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning"[2]. Key hazard and precautionary statements include:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2].

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of **2-Iodo-4-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to the specific substitution on the ring. The methyl group protons would appear as a singlet, typically in the 2.3-2.5 ppm range. The carboxylic acid proton exhibits a broad singlet at a downfield chemical shift (>10 ppm), the exact position of which is highly dependent on solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm. A published study provides reference data for the ¹³C NMR spectrum, which was recorded in a mixture of CDCl₃ and DMSO-d₆[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:

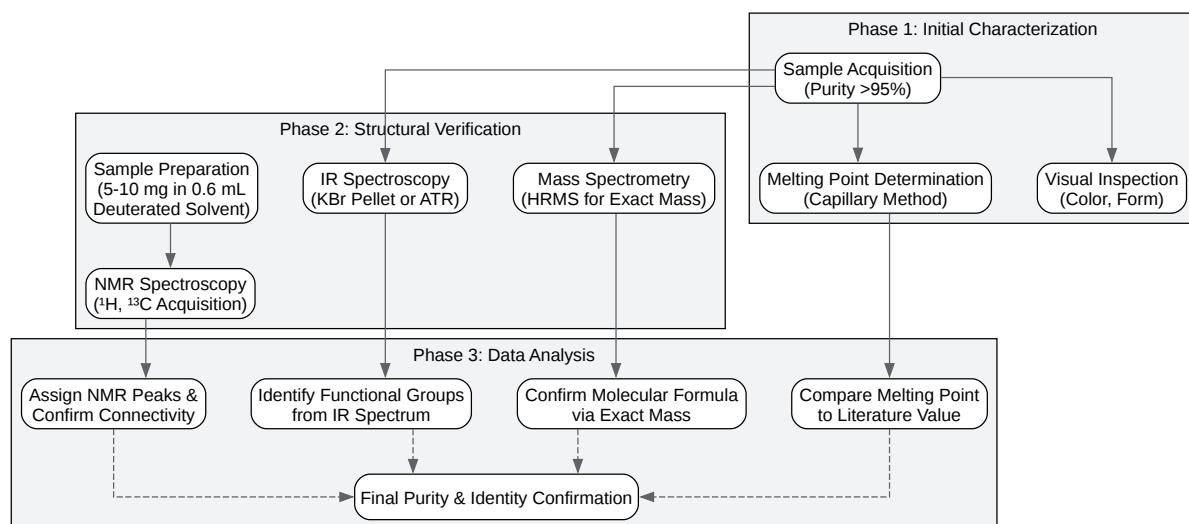
- A broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm^{-1} region.
- A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700 cm^{-1} . Conjugation with the aromatic ring may shift this to a slightly lower wavenumber[6].
- C=C stretching vibrations from the aromatic ring in the 1450-1600 cm^{-1} range[6].
- A C-I (carbon-iodine) stretch, which would appear in the far-infrared region (typically below 600 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. For **2-Iodo-4-methylbenzoic acid**, high-resolution mass spectrometry (HRMS) would show a molecular ion peak $[\text{M}]^+$ corresponding to its exact mass of 261.949074 g/mol [5]. The isotopic pattern would also be characteristic, showing the presence of a single iodine atom.

Experimental Methodologies: A Practical Approach

The following protocols outline standard procedures for verifying the physical and structural properties of **2-Iodo-4-methylbenzoic acid**. This workflow ensures a self-validating system for material characterization.

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Caption: General workflow for the physical and spectroscopic characterization of **2-Iodo-4-methylbenzoic acid**.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

- Sample Preparation: Place a small amount (1-2 mg) of the finely powdered, dry solid into a capillary tube, sealed at one end.
- Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.
- Measurement: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point (134 °C)[1].
- Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol for NMR Sample Preparation and Acquisition

Causality: Proper sample preparation is critical for obtaining high-resolution spectra free from contaminants and artifacts, enabling unambiguous structural confirmation.

- Sample Weighing: Accurately weigh 5-10 mg of high-purity **2-Iodo-4-methylbenzoic acid**[7].
- Solvent Selection: Use a suitable deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable[7].
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean NMR tube[7].
- Data Acquisition: Acquire ^1H and ^{13}C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz). Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[7][8].

Conclusion

2-Iodo-4-methylbenzoic acid is a well-defined solid with physical and spectroscopic properties that make it readily characterizable by standard laboratory techniques. Its melting point of 134-136 °C provides a reliable benchmark for purity assessment[1]. The compound's structural features are definitively confirmed through a combination of NMR, IR, and mass spectrometry. The protocols and data presented in this guide serve as an authoritative resource

for scientists, enabling confident use of this versatile reagent in research and development endeavors.

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